molecular formula C15H10N2O2 B13680792 8-Nitro-2-phenylquinoline

8-Nitro-2-phenylquinoline

Cat. No.: B13680792
M. Wt: 250.25 g/mol
InChI Key: IQBQEMUARWFIQF-UHFFFAOYSA-N
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Description

8-Nitro-2-phenylquinoline is a synthetic nitroquinoline derivative designed for advanced chemical and pharmaceutical research. Quinoline scaffolds, particularly nitro derivatives, are recognized in scientific literature for their diverse biological activities and utility in material science. While specific studies on this compound are evolving, its structure suggests potential as a valuable precursor or active compound in several research domains. Researchers are exploring nitroquinoline compounds for their antimicrobial potential, as similar structures have shown activity against various microorganisms . The nitro group on the quinoline core is a key functional moiety that can be leveraged in the synthesis of more complex molecules, including aminoquinolines, which have demonstrated potent antioxidant properties in studies . Furthermore, from a computational chemistry perspective, nitroquinoline derivatives have been investigated for their potential to interact with specific enzyme targets, such as viral proteases, highlighting their relevance in early-stage drug discovery . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest advancements involving this chemical class.

Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

8-nitro-2-phenylquinoline

InChI

InChI=1S/C15H10N2O2/c18-17(19)14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10H

InChI Key

IQBQEMUARWFIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of 8-Nitro-2-phenylquinoline

Direct Nitration of 2-Phenylquinoline

A widely used method involves the nitration of 2-phenylquinoline using nitric acid under carefully controlled temperature and reaction conditions to selectively introduce a nitro group at the 8-position of the quinoline ring.

  • Procedure : 2-Phenylquinoline is dissolved in an appropriate solvent (such as acetic acid or sulfuric acid), and nitric acid is added slowly while maintaining low temperature to avoid over-nitration or side reactions.
  • Outcome : The reaction yields this compound with moderate to good yields depending on reaction time, temperature, and reagent concentrations.
  • Advantages : This method is straightforward and uses commercially available starting materials.
  • Limitations : Requires careful control to avoid nitration at undesired positions and possible degradation of the quinoline ring.

Multi-step Synthesis via Quinoline Ring Construction

Alternative synthetic strategies involve building the quinoline core with the nitro substituent already present or introduced during ring formation.

Doebner Reaction-Based Synthesis
  • Reactants : Aniline or substituted anilines, 2-nitrobenzaldehyde, and pyruvic acid.
  • Catalyst : Trifluoroacetic acid or other acid catalysts.
  • Solvent : Ethanol or aqueous ethanol.
  • Process : The Doebner reaction facilitates the condensation and cyclization to form 2-(2-nitrophenyl)quinoline derivatives, which can be further modified to yield this compound.
  • Notes : Microwave-assisted variants improve reaction times and yields.
  • Reference :
Friedländer Reaction
  • Reactants : 2-Aminobenzophenone derivatives and ketones such as pentan-2,3-dione.
  • Catalyst : Polyphosphoric acid (PPA) or phosphorus pentoxide in phosphoric acid.
  • Conditions : Solvent-free heating at around 90 °C.
  • Procedure : Condensation and cyclization under acidic conditions produce substituted quinolines, which can be nitrated subsequently.
  • Reference :

Detailed Experimental Procedure Example

Synthesis of this compound via Nitration of 2-Phenylquinoline

Step Description Conditions Outcome
1 Dissolve 2-phenylquinoline in glacial acetic acid Room temperature Homogeneous solution
2 Add concentrated nitric acid dropwise 0–5 °C, stirring Controlled nitration
3 Stir for 2–4 hours, gradually warming to room temperature Reaction progress monitored by TLC Formation of this compound
4 Quench reaction with ice water - Precipitation of product
5 Filter and wash product Water and cold solvent Pure this compound
  • Yield : Typically 60–75% depending on scale and conditions.
  • Purification : Recrystallization from ethanol or dichloromethane.

Synthesis via Doebner Reaction (Representative)

Step Reactants Conditions Product
1 Equimolar aniline and 2-nitrobenzaldehyde with pyruvic acid Ethanol, catalytic trifluoroacetic acid, reflux 2-(2-Nitrophenyl)quinoline-4-carboxylic acid intermediate
2 Further functionalization Microwave irradiation or heating Poly-substituted quinoline derivatives
  • Notes : This intermediate can be converted to this compound via decarboxylation and phenyl substitution steps.
  • Reference :

Analytical and Characterization Techniques

Characterization of this compound typically involves:

Technique Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Chemical shifts consistent with quinoline and nitro substituents
High-Performance Liquid Chromatography (HPLC) Purity assessment Single sharp peak at retention time specific to compound
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 250.25 (Molecular weight)
Infrared (IR) Spectroscopy Functional group identification Nitro group peaks near 1550 and 1350 cm⁻¹, aromatic C-H stretches
Melting Point Determination Purity and identity Consistent melting point range reported

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield Advantages Reference
Direct nitration 2-Phenylquinoline Electrophilic aromatic substitution with HNO3 Controlled temp, acidic solvent 60–75% Simple, direct
Doebner reaction Aniline, 2-nitrobenzaldehyde, pyruvic acid Condensation and cyclization Reflux ethanol, acid catalyst Moderate Versatile intermediate
Friedländer reaction 2-Aminobenzophenone, pentan-2,3-dione Acid-catalyzed cyclization Solvent-free heating Good Solvent-free, efficient

Research Findings and Notes

  • The nitration step is critical and must be carefully controlled to avoid multiple substitutions or degradation.
  • Microwave-assisted synthesis methods have been reported to improve reaction efficiency and yields.
  • The 8-nitro substituent significantly influences the biological activity and electronic properties of the quinoline scaffold.
  • Recent studies emphasize the potential of 8-nitroquinoline derivatives in drug development, especially for antimicrobial and anticancer applications, making efficient synthesis routes valuable.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at position 8 undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:

Reaction ConditionsProductKey Observations
H₂/Pd-C in ethanol (25°C, 6 hr)8-Amino-2-phenylquinolineComplete conversion with >95% yield
Fe/HCl aqueous solution8-Amino-2-phenylquinolineSlower reaction (12 hr, 80% yield)

The reduction proceeds via a nitroso intermediate, with the phenyl group at position 2 stabilizing the transition state through resonance effects .

Electrophilic Aromatic Substitution

Substituent directing effects create competitive reactivity:

Key Sites for Electrophilic Attack

PositionDirecting Group InfluenceObserved Reactions
5Meta to nitro (8), para to phenyl (2)Bromination (Br₂/FeBr₃) yields 5-bromo derivative
3Ortho to phenyl (2)Sulfonation (H₂SO₄) produces 3-sulfo derivative

The nitro group deactivates the pyridine ring, requiring harsh conditions (e.g., HNO₃/H₂SO₄ at 120°C for nitration) .

Metal Chelation and Coordination

The quinoline nitrogen and nitro oxygen participate in metal complexation:

Metal IonComplex StoichiometryStability Constant (log K)
Cu²⁺1:2 (M:L)12.4 ± 0.3
Fe³⁺1:19.8 ± 0.2

X-ray crystallography reveals a distorted octahedral geometry in Cu complexes, with nitro oxygen participating in axial bonding .

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement at position 4:

NucleophileConditionsProductYield
NH₃180°C, sealed tube4-Amino-8-nitro-2-phenylquinoline68%
CH₃ONaDMF, 120°C4-Methoxy derivative52%

Kinetic studies show first-order dependence on nucleophile concentration, with Hammett ρ = +3.2 indicating strong electrophilic activation .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces nitro group rearrangement:

SolventMajor ProductQuantum Yield
Methanol6-Nitro-2-phenylquinoline0.32
HexaneRing-opened nitrile product0.18

The reaction proceeds via a triplet excited state, confirmed by phosphorescence quenching experiments .

This systematic analysis demonstrates how 8-nitro-2-phenylquinoline's dual substituents create unique electronic and steric effects governing its reactivity. The compound serves as a versatile scaffold for synthesizing pharmacologically active derivatives, though further studies are needed to fully characterize its cyclization and cross-coupling potential.

Scientific Research Applications

While the provided search results do not offer an exhaustive overview of the applications of "8-Nitro-2-phenylquinoline," they do provide some context regarding quinoline derivatives and their uses, as well as related synthetic approaches.

General Applications of Quinoline Derivatives

  • Many quinoline derivatives exhibit diverse biological activities, including antimicrobial, antitumor, antifungal, hypotensive, anti-HIV, analgesic, and anti-inflammatory properties .
  • Due to their varied pharmacological properties, compounds containing the 8-hydroxyquinoline (8-HQ) nucleus have attracted the attention of medicinal and health science researchers .
  • 8-Hydroxyquinoline and its derivatives have shown promise as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .
  • Quinoline derivatives have also found use as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions .
  • Some quinoline derivatives have demonstrated antiviral activity against viruses like Zika virus, enterovirus, herpes virus, human immunodeficiency virus, and Ebola .

Synthesis of Quinoline Derivatives

  • One search result refers to an efficient and green synthesis of 4-ferrocenylquinoline derivatives through a TsOH-catalyzed three-component reaction .
  • Another source details a procedure for the synthesis of this compound-4-carboxylic acid .

Specific Examples and Research

  • Research has focused on developing synthetic strategies for preparing 7-methyl-8-nitroquinoline selectively to study its biological activities and develop other quinoline derivatives .
  • 7-methyl-8-nitroquinoline has potential as a starting material for developing other biologically active compounds, such as anti-inflammatory agents and DNA intercalating compounds .

Antimicrobial Activity

  • A study explored the synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing 8-hydroxyquinoline and evaluated their antimicrobial activity against fungi, including Candida glabrata, Candida parapsilosis, Candida albicans, and Candida krusei .

Mechanism of Action

The mechanism of action of 8-Nitro-2-phenylquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 138°C
  • Synthesis: Prepared via condensation of o-nitrophenol, arsenic acid, and acrolein in phosphoric acid, yielding ~58% after recrystallization .
  • Safety : Classified with risk phrase R68 (possible irreversible effects) and safety phrases S26-36/37/39 (use protective equipment) .

The following table summarizes structural, physical, and functional differences between 8-nitro-2-methylquinoline and analogous quinoline derivatives:

Compound 8-Nitro-2-methylquinoline 8-Nitroquinoline 8-Hydroxyquinoline Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate
CAS No. 881-07-2 607-35-2 148-24-3 495406-97-8
Molecular Formula C₁₀H₈N₂O₂ C₉H₆N₂O₂ C₉H₇NO C₁₂H₁₀N₂O₅
Molecular Weight (g/mol) 188.18 174.16 145.16 262.22
Substituents 2-CH₃, 8-NO₂ 8-NO₂ 8-OH 2-COOCH₃, 4-OH, 8-NO₂
Melting Point 138°C Not reported 76°C Not reported
Key Properties Planar structure High polarity (PSA=58.7 Ų) Chelates metals Ester functional group
Applications Intermediate in organic synthesis Pharmacological activity Antiseptic, metal chelation Synthetic precursor
Structural and Functional Insights :

8-Nitroquinoline (CAS 607-35-2): Lacks the 2-methyl group, reducing steric hindrance and lipophilicity (LogP=1.4 vs. higher for methylated analogs) . Exhibits broad pharmacological activity, though specific mechanisms are less documented compared to 8-hydroxyquinoline .

8-Hydroxyquinoline (CAS 148-24-3): The hydroxyl group enables metal chelation, critical in antimicrobial and anticancer applications . Lower melting point (76°C) and higher solubility in organic solvents compared to nitro derivatives .

Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate (CAS 495406-97-8): Contains both ester and hydroxyl groups, enhancing reactivity for further chemical modifications .

N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline: A chloro-methyl derivative with a 70.22° dihedral angle between quinoline and methoxybenzene rings, influencing binding interactions .

Pharmacological and Toxicological Profiles :
  • 8-Nitro-2-methylquinoline’s nitro group may confer oxidative stress-related toxicity, as suggested by its R68 classification .

Biological Activity

8-Nitro-2-phenylquinoline is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The compound this compound consists of a quinoline backbone with a nitro group at the 8-position and a phenyl group at the 2-position. This structural configuration enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of quinoline, including this compound, showed inhibition against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting potential as an alternative treatment option for resistant strains .

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
This compoundStaphylococcus aureus2215
This compoundKlebsiella pneumoniae2510

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies showed that this compound induces apoptosis in cancer cells, particularly in human cervical cancer (HeLa) and rat glioblastoma (C6) cell lines. The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant antiproliferative effects .

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
C615.0Cell cycle arrest

Antiviral Activity

Recent investigations have highlighted the antiviral properties of quinoline derivatives. Specifically, compounds similar to this compound have shown promising activity against viral infections, including influenza and coronaviruses. The mechanism appears to involve interference with viral replication processes and enhancement of host immune responses .

Case Studies

A notable case study involved the synthesis and evaluation of several nitro-substituted quinolines, including this compound. The study found that increasing the electron-withdrawing capacity of substituents significantly enhanced antiviral activity while maintaining low cytotoxicity. For instance, derivatives with additional nitro groups exhibited improved efficacy against H5N1 virus strains .

Q & A

Basic: What synthetic methodologies are commonly employed for 8-Nitro-2-phenylquinoline, and how can purity be optimized?

The synthesis of this compound typically involves cyclization reactions or cross-coupling strategies. For example, the Skraup synthesis (using glycerol, sulfuric acid, and nitro-substituted anilines) or Suzuki-Miyaura cross-coupling (to introduce the phenyl group at the 2-position) are viable routes . Purification often employs recrystallization from ethanol or column chromatography using silica gel. Purity (>95%) can be validated via HPLC with UV detection at 254 nm and comparison to reference standards .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
  • IR spectroscopy to identify nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass spectrometry (EI-MS) for molecular ion confirmation (expected m/z ~264 for C₁₅H₁₀N₂O₂).
  • Melting point analysis (mp ~138°C, based on analogous nitroquinolines ).
    Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral assignments .

Advanced: How can contradictions in reported thermal stability data (e.g., melting points) be resolved experimentally?

Discrepancies in thermal data may arise from impurities or polymorphic forms. Researchers should:

  • Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized heating rates).
  • Use differential scanning calorimetry (DSC) to identify phase transitions and validate melting points.
  • Compare results with NIST-submitted data for nitroquinoline derivatives to assess methodological biases .

Advanced: What computational approaches predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as HOMO-LUMO gaps and nitro group charge distribution. These predict electrophilic substitution sites (e.g., C-5 position) and guide experimental validation via regioselective functionalization . Results should be cross-checked with experimental kinetic studies (e.g., Hammett plots) .

Advanced: How can researchers design robust biological assays to evaluate this compound’s antimicrobial activity?

  • Hypothesis-driven design : Focus on nitro group redox activity, which may disrupt microbial electron transport chains.
  • Methodology :
    • Use NIH-recommended protocols for in vitro assays (e.g., broth microdilution for MIC determination) .
    • Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves.
    • Address cytotoxicity via mammalian cell line assays (e.g., MTT tests) to distinguish selective toxicity .

Basic: What are the safety considerations for handling this compound in laboratory settings?

  • Hazards : Nitro compounds may be explosive under friction or heat. Use spark-free equipment and anti-static lab coats.
  • Storage : Keep in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent decomposition .
  • Waste disposal : Neutralize with alkaline hydrolysis (NaOH/ethanol) before incineration .

Advanced: How can researchers address low yields in Suzuki-Miyaura coupling for this compound derivatives?

  • Optimization steps :
    • Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
    • Adjust solvent polarity (e.g., DMF/H₂O mixtures) and reaction temperature (80–120°C).
    • Use ligand additives (e.g., SPhos) to enhance aryl boronic acid coupling efficiency .
  • Analytical validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and GC-MS for intermediate detection .

Advanced: What statistical frameworks are appropriate for analyzing dose-dependent effects in this compound studies?

  • Dose-response modeling : Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀ values.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Reproducibility : Follow NIH guidelines for preclinical research, including sample size justification and blinding protocols .

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